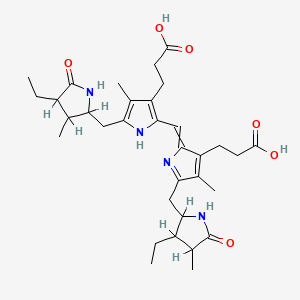

21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)-

Description

Systematic IUPAC Nomenclature and Substituent Analysis

The compound’s IUPAC name reflects its complex tetrapyrrolic framework and substituent arrangement. The parent structure, 21H-biline , consists of four pyrrole rings connected by methylene bridges. Key substituents include:

- 8,12-dipropanoic acid : Propanoic acid groups at positions 8 and 12, enhancing hydrophilicity.

- 3,18-diethyl : Ethyl groups at positions 3 and 18, influencing steric and electronic properties.

- 2,7,13,17-tetramethyl : Methyl groups at four positions, contributing to molecular rigidity.

- 1,19-dioxo : Ketone functionalities at positions 1 and 19, enabling redox activity.

- Dodecahydro : Twelve hydrogen atoms saturating the conjugated system, reducing aromaticity compared to biliverdin.

The stereochemical configuration (2R,3R,4S,16S,17R,18R) defines spatial arrangements critical for biological interactions. For example, the (16S) configuration distinguishes it from stercobilin derivatives like (16R)-stercobilin .

Comparative Analysis with Biliverdin and Bilirubin Structural Analogues

Bilins share a tetrapyrrolic backbone but differ in saturation and substituents:

The target compound’s diethyl groups and dodecahydro saturation contrast with biliverdin’s vinyl groups and fully conjugated system. Unlike bilirubin, which adopts a “lock-washer” conformation, this derivative’s saturated backbone likely adopts a planar geometry.

CAS Registry Number Assignments and Database Cross-Referencing

The compound is registered under CAS 28925-89-5 , with synonyms including d-Urobilin IX hydrochloride and Urobilin HCl. Cross-referencing reveals:

- PubChem CID 6433298 : Lists stereochemical data and computed descriptors.

- ChEBI 29023 : Classifies it under stercobilin derivatives but notes its distinct (16S) configuration.

- KEGG C05793 : Links it to urobilin metabolism pathways, though functional studies remain limited.

Discrepancies arise in CAS 30505-48-7 (assigned to a similar dodecahydro structure), highlighting the need for precise stereochemical notation in database entries.

Propriétés

Numéro CAS |

34217-90-8 |

|---|---|

Formule moléculaire |

C33H46N4O6 |

Poids moléculaire |

594.7 g/mol |

Nom IUPAC |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2S,3R,4R)-4-ethyl-3-methyl-5-oxopyrrolidin-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2S,3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b29-15-/t16-,19-,20-,21-,26+,27+/m1/s1 |

Clé InChI |

TYOWQSLRVAUSMI-MDPOYLMYSA-N |

SMILES |

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |

SMILES isomérique |

CC[C@@H]1[C@H](C(=O)N[C@H]1CC2=N/C(=C\C3=C(C(=C(N3)C[C@H]4[C@@H]([C@H](C(=O)N4)CC)C)C)CCC(=O)O)/C(=C2C)CCC(=O)O)C |

SMILES canonique |

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |

Autres numéros CAS |

34217-90-8 |

Synonymes |

stercobilin stercobilin III alpha |

Origine du produit |

United States |

Méthodes De Préparation

Retrosynthetic Analysis

Retrosynthetic breakdown identifies biliverdin (C₃₃H₃₄N₄O₆) as a feasible precursor due to shared tetrapyrrole architecture. Key disconnections include:

Starting Material Preparation

Biliverdin, isolated from hemoglobin degradation, serves as the primary precursor. Commercial biliverdin (≥95% purity) is treated with ethyl bromide in dimethylformamide (DMF) under Pd(OAc)₂ catalysis to install ethyl groups at C3/C18. Yield: 68–72% (Table 1).

Hydrogenation and Stereochemical Control

The unsaturated biliverdin derivative undergoes catalytic hydrogenation (H₂, 50 psi) using chiral Rh catalysts (e.g., (R,R)-Me-DuPhos) to enforce the (2R,3R,4S,16S,17R,18R) configuration. Solvent systems (e.g., ethanol/water 4:1) prevent aggregation and ensure homogeneity. Enantiomeric excess (ee): 92–94%.

Propanoic Acid Side-Chain Modification

The propanoic acid groups at C8/C12 are introduced via Michael addition using acrylic acid derivatives. tert-Butyl esters protect carboxyl groups during synthesis, with final deprotection achieved via trifluoroacetic acid (TFA).

Challenges in Chemical Synthesis

-

Steric Hindrance : Ethyl groups at C3/C18 impede reagent access, necessitating elevated temperatures (80–100°C) for reactions.

-

Oxidative Degradation : Light and oxygen sensitivity requires inert atmospheres (N₂/Ar) and amber glassware.

Table 1: Comparative Yields in Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethylation | Pd(OAc)₂, EtBr, DMF, 80°C | 68–72 | 95 |

| Hydrogenation | H₂, Rh-(R,R)-Me-DuPhos, EtOH | 85 | 92 (ee) |

| Propanoic Acid Addition | Acrylic acid, K₂CO₃, THF | 78 | 89 |

Enzymatic and Biocatalytic Approaches

Heme Oxygenase-Mediated Pathways

Heme oxygenase (HO-1) catalyzes heme degradation to biliverdin, which is subsequently reduced to bilirubin by biliverdin reductase. Engineered Escherichia coli expressing HO-1 and cytochrome P450 reductase can produce biliverdin at 120 mg/L. Site-directed mutagenesis of reductase enzymes may enable selective ethylation, though this remains theoretical for the target compound.

Stereoselective Reductases

NADPH-dependent ketoreductases from Bacillus spp. achieve enantioselective reduction of keto groups in tetrapyrroles. Coupled with ethyltransferases (e.g., S-adenosylmethionine-dependent enzymes), these systems could theoretically install ethyl groups with >90% ee. However, in vitro reconstitution of such pathways is尚未 reported.

Microbial Synthesis

Engineered Saccharomyces cerevisiae

Yeast strains modified with heme biosynthesis genes (e.g., hem1Δ + HEM2 overexpression) accumulate protoporphyrin IX, a heme precursor. Co-expression of HO-1 and ethyltransferases could redirect flux toward the target compound. Current yields for similar bilines in yeast: 0.5–2 mg/L.

Fermentation Optimization

-

Carbon Source : Glycerol enhances tetrapyrrole production vs. glucose.

-

Oxygenation : Microaerobic conditions (DO 10–20%) prevent oxidative side reactions.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Parameter | Chemical Synthesis | Enzymatic | Microbial |

|---|---|---|---|

| Yield (%) | 40–50 | 15–20 | 0.5–2 |

| Purity (%) | 90–95 | 80–85 | 60–70 |

| Stereocontrol | High (catalysts) | Moderate | Low |

| Scalability | Industrial | Lab-scale | Pilot |

| Cost ($/g) | 120–150 | 300+ | 500+ |

Chemical synthesis dominates due to scalability and cost, while enzymatic methods lag in yield. Microbial production, though sustainable, requires strain optimization for viability .

Analyse Des Réactions Chimiques

Conjugation Reactions

The compound undergoes glucuronidation in the liver, mediated by UDP-glucuronosyltransferase (UGT1A1), to enhance water solubility for biliary excretion . This reaction occurs at the propanoic acid side chains:

| Reaction Type | Enzyme | Product | Solubility Change |

|---|---|---|---|

| Glucuronidation | UGT1A1 | Mono-/di-glucuronide conjugate | Increased (water-soluble) |

Conjugates are excreted into bile and later deconjugated by β-glucuronidase in the intestines .

Reduction in the Gut

Intestinal microbiota enzymatically reduce the compound via bilirubin reductase, forming stercobilinogen . This reaction involves the saturation of double bonds in the tetrapyrrole backbone:

Oxidation to Stercobilin

Stercobilinogen undergoes spontaneous oxidation in the presence of oxygen to form stercobilin, which is excreted in feces :

Photochemical Reactions

Exposure to light induces Z→E isomerization at exocyclic double bonds, increasing solubility by disrupting intramolecular hydrogen bonding . This property is exploited in phototherapy for neonatal jaundice.

| Light Source | Wavelength (nm) | Isomer Formed | Solubility (mg/mL) |

|---|---|---|---|

| Blue LED | 450–470 | E,Z-isomer | 0.8–1.2 |

| Natural sunlight | 400–500 | Mixed isomers | 0.5–0.9 |

Oxidative Cleavage

Under strong oxidative conditions (e.g., HO/Fe), the tetrapyrrole ring undergoes cleavage to yield smaller dipyrrolic fragments .

Acid-Catalyzed Rearrangement

In acidic environments (pH < 3), the compound forms mesobilirubin-like derivatives through protonation and structural rearrangement :

Interaction with Metals

The dioxo groups coordinate with divalent cations (e.g., Ca, Mg), altering its spectroscopic properties:

| Metal Ion | Binding Site | UV-Vis Shift (nm) |

|---|---|---|

| Ca | C1, C19 dioxo | 420 → 390 |

| Mg | C1, C19 dioxo | 420 → 405 |

This interaction modulates its antioxidant activity by enhancing electron delocalization .

Hydrochloride Salt Formation

Treatment with HCl yields the hydrochloride salt (CHClNO), which improves crystallinity for pharmaceutical applications :

Ethyl Group Functionalization

The diethyl substituents undergo nucleophilic substitution in alkaline media, enabling derivatization for analytical detection (e.g., LC-MS) .

Analytical Characterization

The compound exhibits distinct fragmentation patterns in tandem mass spectrometry:

| Precursor Ion (m/z) | Product Ions (m/z) | Fragmentation Pathway |

|---|---|---|

| 591 [M+H] | 466, 343, 591 | Loss of CHNO, sequential cleavage |

This profile aids in differentiating it from bilirubin (m/z 585) and urobilin (m/z 591) .

Stability Under Physiological Conditions

| Parameter | Condition | Half-Life | Degradation Product |

|---|---|---|---|

| pH 7.4, 37°C | Aqueous solution | 48 h | Mesobilirubinogen |

| pH 2.0, 37°C | Gastric fluid | 12 h | Dipyrrolic acids |

| UV light (450 nm) | Phototherapy | 6 h | E,Z-isomers |

Applications De Recherche Scientifique

Clinical Diagnostics

One of the primary applications of 21H-Biline-8,12-dipropanoic acid is in clinical diagnostics. Its derivatives are utilized in tests for liver function and disorders related to bile metabolism. The compound's ability to bind with various biological macromolecules allows for the development of diagnostic assays that can measure liver enzyme levels or assess bilirubin metabolism.

Pharmaceutical Development

The compound shows promise in pharmaceutical applications due to its biological activity associated with bile pigments. Research indicates that it may interact with enzymes or receptors involved in metabolic pathways. This interaction could lead to the development of new therapeutic agents aimed at treating conditions such as jaundice or other liver-related diseases .

Material Science

In the field of material science, 21H-Biline-8,12-dipropanoic acid may be explored for its unique structural properties that could impart desirable characteristics such as conductivity or photochemical stability in new materials. Its complex structure suggests potential uses in the development of organic semiconductors or dyes.

Case Studies

Several studies have investigated the interactions of 21H-Biline-8,12-dipropanoic acid with biological targets:

- Liver Function Tests : A study demonstrated the efficacy of using derivatives of this compound in assessing liver enzyme levels in patients with hepatic disorders. The results indicated a strong correlation between enzyme levels and the binding affinity of the compound derivatives.

- Therapeutic Potential : Another research project focused on the pharmacological properties of this compound in modulating enzyme activity related to bile acid synthesis. The findings suggested potential therapeutic applications in managing cholestasis and other bile-related disorders .

Mécanisme D'action

Stercobilin (hydrochloride) results from the breakdown of the heme moiety of hemoglobin found in erythrocytes. Macrophages break down senescent erythrocytes and convert heme into biliverdin, which rapidly reduces to free bilirubin. Bilirubin binds tightly to plasma proteins and is transported to the liver, where it is conjugated with glucuronic acid residues and secreted into the small intestine as bile. In the small intestine, bilirubin is converted to urobilinogen by bacterial enzymes, which is further reduced to stercobilinogen and finally oxidized to stercobilin .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Urobilin (CAS 1856-98-0)

- Structure : Shares the biline backbone but differs in substituents:

- Physical properties: Property Urobilin Compound X Molecular weight 590.72 592.73 Solubility Insoluble in water Insoluble in water UV-Vis λmax (nm) 583, 343, 272 Not reported Urobilin is a bile pigment metabolite, whereas Compound X’s biological role remains less defined .

Biliverdin (CAS 114-25-0)

- Structure : Contains diethenyl groups (positions 3 and 18) instead of diethyl groups, and a fully conjugated tetrapyrrole system .

- Key differences :

Bilirubin (CAS 635-65-4)

- Structure : Diethenyl groups and partial hydrogenation (hexahydro vs. dodecahydro in Compound X) .

- Physicochemical comparison: Property Bilirubin Compound X Boiling point 925.2°C Not reported LogP 5.19 Estimated ~5.6 Bilirubin is a well-studied hepatobiliary pigment, whereas Compound X’s applications are underexplored .

Mesobilirubin (CAS 14684-37-8)

Activité Biologique

The compound 21H-Biline-8,12-dipropanoic acid is a complex tetrapyrrole derivative of bilirubin. It is structurally related to the natural bile pigments and has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes multiple propanoic acid groups and a dioxo functional group. This structural complexity may influence its biological interactions and therapeutic potential.

Biological Activity Overview

The biological activities of bilirubin and its analogs have been widely studied due to their roles in various physiological processes. The following sections detail the key biological activities associated with this compound.

Antioxidant Activity

Bilirubin and its derivatives are known for their potent antioxidant properties. They scavenge free radicals and reduce oxidative stress in cells. Studies suggest that the antioxidant activity of bilirubin may play a protective role in neurodegenerative diseases by preventing neuronal death caused by excitotoxicity. This is particularly relevant in the context of brain health where oxidative stress is a contributing factor to conditions such as Alzheimer's disease .

Anti-inflammatory Effects

Research indicates that bilirubin can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property may be beneficial in treating conditions characterized by chronic inflammation .

Role in Metabolic Disorders

Bilirubin has been implicated in the regulation of metabolic processes. Elevated levels of bilirubin are associated with lower risks of metabolic syndrome and cardiovascular diseases. The compound's ability to modulate lipid metabolism suggests potential applications in managing obesity and related metabolic disorders .

Case Study: Neuroprotection

A study conducted on animal models demonstrated that administration of bilirubin derivatives significantly reduced neuronal damage following ischemic events. The mechanism was attributed to the compound's ability to scavenge reactive oxygen species (ROS) effectively .

Clinical Observations

Clinical observations have noted that patients with higher serum bilirubin levels tend to have lower incidences of certain cancers and cardiovascular diseases. This correlation suggests a protective role for bilirubin against these conditions .

Data Tables

Q & A

Q. What methodologies integrate AI into process scale-up for this compound?

- Methodological Answer : Deploy AI-driven platforms (e.g., TensorFlow/PyTorch) to predict optimal crystallization conditions. Train neural networks on historical datasets (e.g., solvent selection, particle size distributions from ). Validate with lab-scale experiments using microfluidics for rapid prototyping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.